Camicinal

Descripción general

Descripción

Se ha investigado principalmente por su potencial para tratar la gastroparesia, una condición caracterizada por el retraso en el vaciado gástrico en ausencia de obstrucción mecánica . Camicinal funciona estimulando la motilidad gastrointestinal, mejorando así el vaciado gástrico y aliviando los síntomas asociados con la gastroparesia .

Métodos De Preparación

La síntesis de camicinal implica varios pasos, comenzando con la preparación de intermedios clave. La ruta sintética típicamente incluye la formación de los anillos de piperidina y piperazina, seguida de su funcionalización y acoplamiento para formar el compuesto final. Las condiciones de reacción específicas, como la temperatura, los disolventes y los catalizadores, se optimizan para lograr altos rendimientos y pureza . Los métodos de producción industrial para this compound probablemente implicarían la ampliación de estas rutas sintéticas, al tiempo que se garantiza el cumplimiento de las normas reglamentarias para la fabricación farmacéutica .

Análisis De Reacciones Químicas

Camicinal experimenta varias reacciones químicas, incluyendo:

Oxidación: this compound puede ser oxidado bajo condiciones específicas para formar los derivados oxidados correspondientes.

Reducción: Las reacciones de reducción se pueden emplear para modificar ciertos grupos funcionales dentro de la molécula de this compound.

Sustitución: this compound puede experimentar reacciones de sustitución, donde átomos o grupos específicos dentro de la molécula son reemplazados por otros.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución . Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados .

Aplicaciones Científicas De Investigación

Scientific Applications of Camicinal

This compound (GSK962040) is a motilin receptor agonist with the potential to accelerate gastric emptying . It is a small molecule (non-macrolide) designed to enhance specificity for the recombinant human motilin receptor and decrease the negative characteristics encountered with compounds that have complex and nonspecific motilide structures .

Applications in Gastric Emptying

This compound has been shown to accelerate gastric emptying in healthy volunteers and patients with type 1 diabetes and gastroparesis .

- Healthy Volunteers: this compound accelerated gastric emptying by 30–40% in healthy volunteers with single (50–150 mg) or 14-day repeat oral doses (50–125 mg) .

- Type 1 Diabetes with Gastroparesis: this compound accelerated gastric emptying by 35–60% in patients with type 1 diabetes and gastroparesis . A study investigated the pharmacokinetics, pharmacodynamics, and safety of single doses of this compound in type 1 diabetes mellitus (T1DM) patients with a history of slow gastric emptying with symptoms consistent with gastroparesis .

Effects on Critically Ill Patients

This compound may enhance gastric emptying in critically ill patients receiving enteral nutrition, potentially improving nutrition delivery and clinical outcomes . A study assessed the effects of single doses of this compound on gastric emptying in mechanically ventilated feed-intolerant patients .

- Feed-Intolerant Critically Ill Patients: A single enteral dose of this compound (50 mg) accelerates gastric emptying and increases glucose absorption in feed-intolerant critically ill patients . Following a 50 mg enteral dose, there was a trend toward accelerated gastric emptying. When patients without detectable plasma concentrations of this compound were excluded, this compound accelerated gastric emptying and increased glucose absorption .

Parkinson's Disease

This compound may improve delayed stomach emptying and help the body absorb Parkinson’s disease medications .

- Parkinson’s Disease Patients: A study of thirty-eight people with Parkinson’s found that medication "off" time was improved by more than two hours in the group receiving 50 mg of this compound daily, who also experienced faster absorption . The this compound group also saw improvement according to the MDS-UPDRS (a scale used to measure the multiple aspects of PD), compared to the placebo group .

Clinical Trial Information

The study protocol for this compound was registered with the US NIH clinicaltrials.gov (Identifier NCT01039805) . Another clinical trial was registered with ClinicalTrials.gov NCT00861809 .

Safety and Tolerability

Single doses of this compound up to 125 mg were well tolerated in studies . this compound exhibited similar pharmacokinetic characteristics in diabetic patients to those previously reported in healthy volunteers .

Data Table: this compound Effects on Gastric Emptying

| Population | This compound Dose | Gastric Emptying Acceleration | Glucose Absorption Increase |

|---|---|---|---|

| Healthy Volunteers | 50-150 mg (single dose) | 30-40% | Not specified |

| Healthy Volunteers | 50-125 mg (14-day repeat) | 30-40% | Not specified |

| Type 1 Diabetes with Gastroparesis | Not specified | 35-60% | Not specified |

| Feed-Intolerant Critically Ill Patients | 50 mg | Accelerated | Increased |

| Parkinson's Disease Patients | 50 mg daily | Faster Absorption | Not specified |

Mecanismo De Acción

Camicinal ejerce sus efectos uniéndose selectivamente a los receptores de motilina en el tracto gastrointestinal. Esta unión estimula los receptores, lo que lleva a un aumento de la motilidad gastrointestinal y un vaciado gástrico acelerado . Los objetivos moleculares de this compound incluyen los receptores de motilina, que son receptores acoplados a proteína G involucrados en la regulación de la motilidad gastrointestinal . Las vías activadas por this compound implican la liberación de iones de calcio intracelulares, que juegan un papel crucial en la contracción muscular y la motilidad .

Comparación Con Compuestos Similares

Camicinal es único entre los agonistas del receptor de motilina debido a su alta selectividad y potencia. Los compuestos similares incluyen:

Eritromicina: Un antibiótico que también actúa como un agonista del receptor de motilina pero tiene una actividad antimicrobiana más amplia y posibles efectos secundarios.

Mitemcinal: Otro agonista del receptor de motilina con efectos similares en la motilidad gastrointestinal pero diferentes propiedades farmacocinéticas.

La singularidad de this compound radica en su acción selectiva sobre los receptores de motilina, lo que minimiza los efectos fuera del objetivo y mejora su potencial terapéutico para el tratamiento de la gastroparesia .

Actividad Biológica

Camicinal (GSK962040) is a novel motilin receptor agonist that has garnered attention for its potential therapeutic applications, particularly in enhancing gastric motility and addressing conditions such as gastroparesis and feed intolerance in critically ill patients. This article delves into the biological activity of this compound, summarizing key findings from clinical studies, pharmacodynamics, and its physiological effects.

Overview of this compound

This compound is a synthetic small molecule designed to selectively activate the motilin receptor, which plays a crucial role in gastrointestinal motility. Unlike traditional macrolide antibiotics, this compound does not possess antibiotic properties, making it a unique candidate for treating gastrointestinal disorders without the associated risks of antibiotic resistance.

This compound's mechanism of action involves stimulating motilin receptors in the gastrointestinal tract, leading to increased gastric emptying and enhanced gut hormone secretion. Studies have demonstrated that this compound can accelerate gastric emptying by 30-40% in healthy individuals when administered in single doses ranging from 50 to 150 mg .

Key Pharmacodynamic Effects

- Gastric Emptying : In critically ill patients with feed intolerance, a single dose of 50 mg this compound significantly reduced gastric emptying time from an average of 117 minutes pre-treatment to 76 minutes post-treatment .

- Glucose Absorption : this compound also enhances glucose absorption, with studies showing an increase from an area under the curve (AUC) of 28.63 mmol.min/L to 71.63 mmol.min/L following treatment .

Clinical Studies and Findings

Several clinical trials have assessed the efficacy and safety of this compound:

Study on Feed-Intolerant Patients

A randomized controlled trial involving mechanically ventilated feed-intolerant patients found that this compound significantly improved gastric emptying and glucose absorption compared to placebo. The study reported a median gastric emptying time reduction and notable increases in glucose absorption metrics .

| Parameter | Pre-Treatment (mean) | Post-Treatment (mean) | P-value |

|---|---|---|---|

| Gastric Emptying Time (min) | 117 | 76 | <0.001 |

| Glucose Absorption (mmol.min/L) | 28.63 | 71.63 | <0.001 |

Study on Parkinson's Disease

Another significant study evaluated the effects of this compound on motor response in patients with Parkinson's disease receiving l-dopa treatment. Results indicated that co-administration of this compound improved the pharmacokinetics of l-dopa, reducing the time to peak concentration (Tmax) and enhancing overall motor function as measured by the MDS-UPDRS scale .

Safety and Tolerability

This compound has been generally well-tolerated in clinical trials, with adverse events reported at rates similar to placebo groups. Serious adverse events were noted but were not conclusively linked to this compound treatment . The safety profile appears favorable, particularly when compared to existing treatments for gastroparesis.

Propiedades

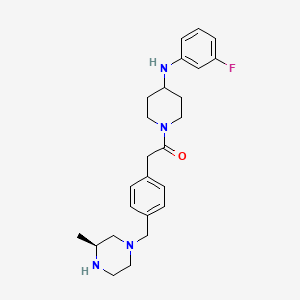

IUPAC Name |

1-[4-(3-fluoroanilino)piperidin-1-yl]-2-[4-[[(3S)-3-methylpiperazin-1-yl]methyl]phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33FN4O/c1-19-17-29(14-11-27-19)18-21-7-5-20(6-8-21)15-25(31)30-12-9-23(10-13-30)28-24-4-2-3-22(26)16-24/h2-8,16,19,23,27-28H,9-15,17-18H2,1H3/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZKDEGZIFSJVNA-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)CC2=CC=C(C=C2)CC(=O)N3CCC(CC3)NC4=CC(=CC=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(CCN1)CC2=CC=C(C=C2)CC(=O)N3CCC(CC3)NC4=CC(=CC=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33FN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901025606 | |

| Record name | N-(3-Fluorophenyl)-1-((4-(((3S)-3-methyl-1-piperazinyl)methyl)phenyl)acetyl)-4-piperidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901025606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923565-21-3, 923565-22-4 | |

| Record name | 1-[4-[(3-Fluorophenyl)amino]-1-piperidinyl]-2-[4-[[(3S)-3-methyl-1-piperazinyl]methyl]phenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=923565-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Camicinal [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0923565213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Camicinal | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12567 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-(3-Fluorophenyl)-1-((4-(((3S)-3-methyl-1-piperazinyl)methyl)phenyl)acetyl)-4-piperidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901025606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 923565-21-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 923565-22-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAMICINAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3C8348951H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.